molecular formula C9H7NO3 B1201672 1-(4-Nitrophenyl)prop-2-yn-1-ol CAS No. 78725-73-2

1-(4-Nitrophenyl)prop-2-yn-1-ol

Cat. No. B1201672
CAS RN: 78725-73-2
M. Wt: 177.16 g/mol
InChI Key: PDUTVNAUVBKDTF-UHFFFAOYSA-N
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Description

“1-(4-Nitrophenyl)prop-2-yn-1-ol” is an organic compound with the molecular formula C9H7NO3 . It is related to prop-2-yn-1-ol, which is the simplest stable alcohol containing an alkyne functional group .

Scientific Research Applications

Organic Synthesis

The compound 1-(4-Nitrophenyl)prop-2-yn-1-ol could be used in organic synthesis. For instance, it can be used in the synthesis of other complex organic compounds .

Biological Potential

Some derivatives of similar compounds have shown anti-inflammatory and analgesic activities . Although it’s not directly related to 1-(4-Nitrophenyl)prop-2-yn-1-ol, it suggests potential biological applications.

Nitrification Inhibition

Compounds with similar structures have been used as nitrification inhibitors . This could suggest potential applications in agriculture to control the conversion of ammonia into nitrate.

Precipitation Reactions

The compound could be used in precipitation reactions. For example, when using 1,4-dioxane as the reaction solvent, precipitation of the product by pouring the mixture in aqueous HCl could afford the crude product in circa 90% yield .

Pharmaceutical Research

Given its potential biological activity, the compound could be used in pharmaceutical research for the development of new drugs .

Material Science

In material science, the compound could be used in the synthesis of new materials with unique properties .

properties

IUPAC Name

1-(4-nitrophenyl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h1,3-6,9,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUTVNAUVBKDTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=CC=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50999975
Record name 1-(4-Nitrophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50999975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrophenyl)prop-2-yn-1-ol

CAS RN

78725-73-2
Record name 1-(4'-Nitrophenyl)-2-propyn-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078725732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Nitrophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50999975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1-(4-nitrophenyl)prop-2-yn-1-ol inactivate 3α-hydroxysteroid dehydrogenase?

A1: 1-(4-Nitrophenyl)prop-2-yn-1-ol itself doesn't directly inactivate the enzyme. Instead, it acts as a substrate for 3α-hydroxysteroid dehydrogenase. The enzyme oxidizes 1-(4-nitrophenyl)prop-2-yn-1-ol into 1-(4-nitrophenyl)prop-2-yn-1-one []. This ketone product is a potent Michael acceptor. It then inactivates the enzyme by covalently binding to the NAD(P)(+) binding site through a release-and-return mechanism [].

Q2: What evidence suggests that the inactivation occurs at the NAD(P)(+) binding site?

A2: Several lines of evidence point to the NAD(P)(+) binding site as the target for inactivation:

  • Protection by NAD(P)H: Micromolar concentrations of NAD(P)H significantly protect the enzyme from inactivation by the Michael acceptor product [].
  • Competitive Inhibition: The ketone product acts as a competitive inhibitor of NAD+ binding [].
  • Affinity Chromatography: Enzymes inactivated by the Michael acceptor product lose their ability to bind to NAD+ affinity columns [].

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